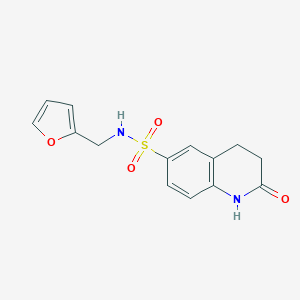

![molecular formula C21H23Cl2N3O B269668 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several biological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroimaging.

Mechanism of Action

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes, including the regulation of mitochondrial function, the modulation of immune response, and the regulation of apoptosis. The exact mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide on TSPO is still being studied, but it is believed to involve the modulation of protein-protein interactions and the regulation of gene expression.

Biochemical and Physiological Effects

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide has been shown to modulate the expression of several genes involved in immune response, inflammation, and apoptosis. It has also been shown to modulate the activity of several enzymes involved in mitochondrial function, including the regulation of oxidative phosphorylation and the production of reactive oxygen species. These effects have been linked to the potential therapeutic applications of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide in lab experiments is its high specificity and sensitivity for TSPO. This allows for the accurate detection and quantification of TSPO expression, which is important for understanding the role of TSPO in various biological processes. However, one of the limitations of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide is its relatively short half-life, which can limit its use in longitudinal studies.

Future Directions

There are several future directions for the use of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide in scientific research. One potential application is the use of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide as a biomarker for the early detection and diagnosis of neurological disorders, particularly those associated with neuroinflammation. Another potential application is the development of new therapeutics targeting TSPO, which could have significant implications for the treatment of various neurological disorders. Additionally, further studies are needed to better understand the exact mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide on TSPO, as well as its potential interactions with other cellular processes.

Synthesis Methods

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzylamine with 1H-pyrazole-4-carboxylic acid, followed by the formation of an amide bond with 1-adamantylamine. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide has been used as a radioligand for positron emission tomography (PET) imaging of TSPO in various preclinical and clinical studies. It has been shown to be a highly specific and sensitive marker for neuroinflammation, which is associated with several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name |

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide |

|---|---|

Molecular Formula |

C21H23Cl2N3O |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]adamantane-1-carboxamide |

InChI |

InChI=1S/C21H23Cl2N3O/c22-18-2-1-13(6-19(18)23)11-26-12-17(10-24-26)25-20(27)21-7-14-3-15(8-21)5-16(4-14)9-21/h1-2,6,10,12,14-16H,3-5,7-9,11H2,(H,25,27) |

InChI Key |

QVWICQPCGMILLJ-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN(N=C4)CC5=CC(=C(C=C5)Cl)Cl |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN(N=C4)CC5=CC(=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

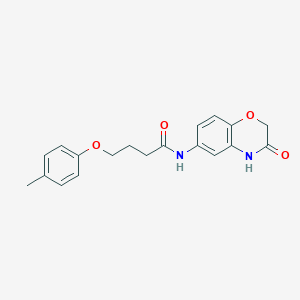

![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)

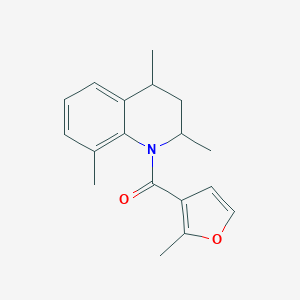

![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)

![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)

![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)

![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)

![2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B269603.png)

![Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-](/img/structure/B269607.png)

![2-methyl-3-oxo-N-[2-(vinyloxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B269608.png)

![4-(4-{[4-(4-Phenyl-1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B269609.png)

![N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide](/img/structure/B269611.png)

![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine](/img/structure/B269612.png)